molecular formula C9H9ClN2O3 B8797742 2-chloro-N-ethyl-4-nitrobenzamide CAS No. 90649-55-1

2-chloro-N-ethyl-4-nitrobenzamide

Cat. No. B8797742
CAS RN: 90649-55-1
M. Wt: 228.63 g/mol
InChI Key: AWNKVVBTIHQIQJ-UHFFFAOYSA-N
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Patent
US07803822B2

Procedure details

2-Chloro-N-ethyl-4-nitrobenzamide (2.00 g) obtained in Example 66a), iron powder (2.43 g) and calcium chloride (0.48 g) were suspended in an aqueous solution (30 ml) of 85% ethanol, and the mixture was refluxed for 1 hr. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (100 ml), and the insoluble material was removed by filtration through celite. The filtrate was concentrated, and the residue was purified by silica gel column (ethyl acetate/hexane=1/1 to ethyl acetate) to give the title compound as a yellow powder (1.55 g, 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.43 g
Type
catalyst
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:3]=1[C:4]([NH:6][CH2:7][CH3:8])=[O:5].[Cl-].[Ca+2].[Cl-].C(O)C>C(OCC)(=O)C.[Fe]>[NH2:13][C:11]1[CH:10]=[CH:9][C:3]([C:4]([NH:6][CH2:7][CH3:8])=[O:5])=[C:2]([Cl:1])[CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)NCC)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2.43 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column (ethyl acetate/hexane=1/1 to ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NCC)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.